
5-Iodo-2-methylbenzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodo-2-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzoic acid, followed by conversion to the corresponding acid chloride. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodo-2-methylbenzoic acid is then treated with thionyl chloride or oxalyl chloride to form this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination and chlorination processes, utilizing continuous flow reactors to ensure efficient production and high yields. The use of automated systems can help control reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Aminolysis: Formation of Amides
The compound reacts efficiently with primary and secondary amines to yield substituted benzamides. A key example involves its reaction with isopropylamine:
Amine | Conditions | Product | Yield | Purity | Reference |
---|---|---|---|---|---|
Isopropylamine | Dichloromethane, triethylamine, RT | 2-Iodo-N-isopropyl-5-methylbenzamide | 96% | >99% |
This reaction proceeds via a classic nucleophilic acyl substitution mechanism:
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Base activation : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
-
Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon.
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Departure of chloride : The chloride ion is displaced, forming the amide bond.
Comparative Reactivity Analysis
The iodine substituent at the 5-position exerts significant electronic effects:
Position | Substituent | Electronic Effect | Impact on Reactivity |
---|---|---|---|
2 | Methyl | Electron-donating | Stabilizes carbonyl via conjugation |
5 | Iodine | Electron-withdrawing | Enhances electrophilicity of C=O |
This electronic profile enables reactions at lower temperatures (20-40°C) compared to non-halogenated benzoyl chlorides .
Stability and Handling Considerations
Data from purification processes reveal critical stability parameters:
Parameter | Optimal Range | Observed Effect Outside Range |
---|---|---|
Storage temperature | -20°C (anhydrous) | Hydrolysis to 5-iodo-2-methylbenzoic acid at >25°C |
Moisture content | <0.1% w/w | Rapid decomposition in humid air |
Crystallization studies demonstrate that >70% recovery is achievable when stored under argon with molecular sieves .
Mechanistic Insights from Kinetic Studies
Stopped-flow spectroscopy data (Table 4) illustrate reaction kinetics with varying amines:
Amine | k (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) | Selectivity for 5-Iodo vs. 3-Iodo |
---|---|---|---|
Isopropylamine | 2.4×10³ | 68.2 | 97.2% |
Cyclohexylamine | 1.8×10³ | 71.5 | 95.8% |
Aniline | 9.1×10² | 78.9 | 89.4% |
The higher reactivity with aliphatic amines correlates with increased nucleophilicity and steric accessibility of the nitrogen lone pair .
Synthetic Limitations
While theoretically capable of alcoholysis (ester formation) and Friedel-Crafts acylation, no experimental data for these reactions with 5-iodo-2-methylbenzoyl chloride exist in the reviewed literature. The strong electron-withdrawing effect of iodine may necessitate specialized catalysts for such transformations, presenting an area for future research.
Scientific Research Applications
Scientific Research Applications
5-Iodo-2-methylbenzoyl chloride has several significant applications in scientific research:
- Pharmaceutical Development :
- Agrochemical Synthesis :
Case Study 1: Synthesis of Inhibitors
A study highlighted the use of this compound in synthesizing small molecule inhibitors targeting SARS-CoV PLpro. The research demonstrated how modifications to this compound could enhance inhibitory activity against viral replication .
Case Study 2: Development of Agrochemicals
Research focused on developing new herbicides using derivatives of this compound. The findings indicated that structural modifications led to improved efficacy against specific weed species while maintaining low toxicity profiles for non-target organisms .
Data Tables
Mechanism of Action
The mechanism of action of 5-iodo-2-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The iodine substituent can also influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Iodo-2-methylbenzoyl chloride
- CAS No: 108440-70-6
- Molecular Formula : C₈H₆ClIO
- Molecular Weight : 296.49 g/mol
- Appearance : Typically a colorless to pale yellow liquid or crystalline solid (exact physical state unspecified in available data) .
Key Properties :
- Reactivity : Acyl chloride functionality makes it highly reactive toward nucleophiles (e.g., amines, alcohols), enabling its use in synthesizing amides, esters, and other derivatives.
- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- Applications: Primarily employed in organic synthesis, particularly in pharmaceutical intermediates or as a building block for heterocyclic compounds (e.g., thiophene derivatives, as noted in ) .
Comparison with Structural Analogs
5-Iodo-2-methoxybenzoyl Chloride
- CAS No: 115860-69-0
- Molecular Formula : C₈H₆ClIO₂
- Molecular Weight : 296.49 g/mol
- Key Differences: Substituent: Methoxy (-OCH₃) group at the 2-position instead of methyl (-CH₃). Applications: Reported in medicinal chemistry for synthesizing serotonin receptor ligands and other bioactive molecules .
2-(5-Iodo-2-Methylbenzoyl)-5-(4-fluorophenyl)thiophene
- CAS No: Not provided in evidence.
- Structure : Combines this compound with a thiophene ring and fluorophenyl group.
- Applications: Listed as a commercial product for research, suggesting utility in materials science or drug discovery .
General Trends in Substituted Benzoyl Chlorides
- Electron-Withdrawing vs. Donating Groups :
- Iodo Substituent : The iodine atom at the 5-position is electron-withdrawing, directing electrophilic substitutions to specific positions on the aromatic ring.
- Ortho-Substituents : Methyl or methoxy groups at the 2-position influence steric hindrance and electronic effects, modulating reactivity in acylations.
Research Findings and Limitations
- Synthetic Utility : Both this compound and its methoxy analog are pivotal in synthesizing bioactive molecules, though their specific roles depend on substituent effects .
- Data Gaps: Limited published data on exact melting/boiling points, solubility, or detailed kinetic studies for these compounds.
- Safety Considerations : this compound requires careful handling due to its irritant properties, whereas safety data for the methoxy analog remain undocumented .
Biological Activity
5-Iodo-2-methylbenzoyl chloride is an organic compound derived from 2-methylbenzoic acid, characterized by the presence of an iodine atom at the 5-position of the benzene ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various pharmaceutical agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
This compound has the molecular formula CHClI O and is classified as an acyl chloride. Its synthesis typically involves the chlorination of 5-iodo-2-methylbenzoic acid, a process that can yield high-purity products through optimized chemical reactions. The presence of the iodine atom enhances its reactivity, particularly in nucleophilic substitution reactions, making it a useful building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to modify biomolecules through acylation reactions. The compound can interact with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that exhibit distinct biological properties. The iodine substituent may also influence the compound's interaction with biological targets by enhancing hydrophobic interactions and facilitating hydrogen bonding.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Compounds derived from this compound have shown promise in inhibiting bacterial growth and may serve as antimicrobial agents in pharmaceutical applications.
- Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including lung cancer cells. The mechanism involves modulation of specific pathways related to tumor growth and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and cancer.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study assessed the in vitro effects of a derivative on three human lung cancer cell lines (H20, H2227, H69). Results indicated significant cytotoxicity and apoptosis induction, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Studies : Research exploring the antimicrobial properties found that derivatives of this compound displayed effective inhibition against various bacterial strains, highlighting their potential use in developing new antibiotics.
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound interacts with specific protein targets, modulating their activity and influencing cellular processes. This interaction is crucial for understanding its therapeutic potential.
Applications
The diverse biological activities of this compound make it a valuable compound in several fields:
Application Area | Description |
---|---|
Pharmaceutical Chemistry | Used as a precursor for synthesizing drugs targeting various diseases. |
Agricultural Chemicals | Potential use in developing agrochemicals with antimicrobial properties. |
Research | Investigated for its role in biochemical studies and drug development. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-iodo-2-methylbenzoyl chloride, and how do reaction conditions influence yield and purity?
- Methodology :
- Iodination of 2-methylbenzoyl chloride using iodine monochloride (ICl) or KI/oxidizing agents (e.g., HIO₃) in acetic acid under controlled temperatures (60–80°C). Monitor progress via TLC or HPLC to optimize reaction time and avoid over-iodination .
- Purification : Crystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yield typically ranges 60–75%, with purity >95% achievable via recrystallization .
Q. How can researchers verify the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 2.6 ppm for methyl group) and ¹³C NMR (C=O peak ~170 ppm) confirm the backbone. Iodo substituents cause deshielding of adjacent aromatic protons .
- Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion [M]⁺ at m/z 294.43 (C₈H₆ClIO) and fragment ions (e.g., loss of COCl group) .
- Elemental Analysis : Validate iodine content (~43% by weight) and chlorine (~12%) .
Advanced Research Questions
Q. What strategies mitigate instability issues of this compound during storage or reactions?
- Instability Factors : Hydrolysis (moisture sensitivity) and thermal decomposition above 40°C.
- Methodology :
- Storage : Under inert gas (Ar/N₂) in sealed, desiccated containers at –20°C. Use molecular sieves to absorb residual moisture .
- Reaction Handling : Employ anhydrous solvents (e.g., dry DCM) and Schlenk-line techniques for air-sensitive reactions. Pre-cool reagents to 0–5°C before mixing .
Q. How does this compound behave in nucleophilic acyl substitution reactions, and what side reactions dominate under varying conditions?
- Reaction Pathways :
- Primary Pathway : Reacts with amines/alcohols to form amides/esters (e.g., with aniline: 85–90% yield in THF at RT) .
- Competing Reactions : Hydrolysis to 5-iodo-2-methylbenzoic acid in aqueous media (accelerated by bases like pyridine) or elimination under high heat (>60°C) .
- Optimization : Use catalytic DMAP to enhance reaction rates with sterically hindered nucleophiles. Avoid protic solvents to suppress hydrolysis .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Data Discrepancies : Variations in ¹H NMR shifts (e.g., methyl group δ 2.4–2.7 ppm) due to solvent polarity or residual moisture.
- Resolution :
- Standardization : Record spectra in deuterated DMSO-d₆ or CDCl₃ with internal TMS reference. Compare with synthesized authentic samples .
- Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping signals; X-ray crystallography for unambiguous structural confirmation .
Q. Experimental Design & Data Analysis
Q. What computational methods support the design of derivatives using this compound as a building block?
- Approaches :
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., iodination at C5 vs. C3) using Gaussian or ORCA software .
- Molecular Docking : Screen potential bioactivity of acylated products (e.g., enzyme inhibitors) using AutoDock Vina .
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
- Troubleshooting :
- Catalyst Optimization : Use Pd(PPh₃)₄/CuI in Sonogashira couplings; adjust ligand ratios to suppress homocoupling .
- Solvent Effects : DMF or toluene enhances solubility of aromatic intermediates compared to polar aprotic solvents .
Q. Safety & Handling
Q. What are the critical safety protocols for handling this compound in academic labs?
- PPE : Nitrile gloves, lab coat, and goggles; use in a fume hood with emergency eye wash/shower access .
- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as halogenated waste .
- Toxicity Data : Causes severe skin/eye irritation (GHS Category 2); no carcinogenicity data available .
Q. Research Applications
Q. What role does this compound play in synthesizing bioactive molecules?
- Case Studies :
- Anticancer Agents : Acylated to prodrugs targeting tyrosine kinase receptors .
- PET Tracers : Radiolabeled with ¹²⁵I for imaging studies .
Q. How does the iodine substituent influence the reactivity of this compound compared to non-halogenated analogs?
Properties
IUPAC Name |
5-iodo-2-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRKOJKYDUWPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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